molecular formula C13H25NO3S B7919923 2-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

2-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7919923
M. Wt: 275.41 g/mol
InChI Key: FIBZCJHMWBITML-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a piperidine ring, a hydroxyethyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Hydroxyethyl Group: This step involves the reaction of the piperidine derivative with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.

    Attachment of the Sulfanylmethyl Group: The sulfanylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethyl and sulfanylmethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyethyl)-piperidine-1-carboxylic acid tert-butyl ester: Lacks the sulfanylmethyl group.

    2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: Contains a pyrrolidine ring instead of a piperidine ring.

    2-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid methyl ester: Contains a methyl ester instead of a tert-butyl ester.

Uniqueness

2-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of both the hydroxyethyl and sulfanylmethyl groups, which can impart distinct chemical and biological properties. The tert-butyl ester group also provides stability and can influence the compound’s solubility and reactivity.

Properties

IUPAC Name

tert-butyl 2-(2-hydroxyethylsulfanylmethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3S/c1-13(2,3)17-12(16)14-7-5-4-6-11(14)10-18-9-8-15/h11,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBZCJHMWBITML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CSCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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